

Introduction: The Convergence of Privileged Scaffolds

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Compound of Interest

Compound Name: *N*-[2-(1,3-Oxazol-2-yl)phenyl]benzamide

CAS No.: 161987-02-6

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In the field of medicinal chemistry, the strategic combination of known pharmacophores is a well-established approach for the discovery of novel therapeutic agents. The target molecule, ***N*-[2-(1,3-Oxazol-2-yl)phenyl]benzamide**, is a prime example of this design philosophy, integrating the 1,3-oxazole nucleus with a benzamide framework.

1.1 The 1,3-Oxazole Moiety: A Versatile Pharmacophore The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.^{[2][3]} This scaffold is found in numerous natural products and synthetic compounds, exhibiting a remarkable range of biological activities.^{[1][2]} Its utility stems from its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors.^[3] Marketed drugs containing the oxazole ring, such as the anti-inflammatory agent Oxaprozin and the platelet aggregation inhibitor Ditazole, underscore the therapeutic relevance of this heterocyclic system.^[2]

1.2 The Benzamide Core: A Staple in Drug Design Benzamides are a class of organic compounds characterized by a carboxamide group attached to a benzene ring.^[6] The amide bond is a critical functional group in biochemistry and pharmacology, known for its stability and

capacity to form strong hydrogen bonds with biomacromolecules.[7] This has made the benzamide scaffold a privileged structure in drug development, with applications spanning antitumor, anti-inflammatory, and antimicrobial agents.[4]

The rational design of **N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide**, therefore, creates a molecule with significant potential for biological activity, leveraging the established profiles of its constituent parts.

Chemical Identity and Physicochemical Properties

The fundamental properties of the target compound are summarized below. As this specific molecule is not widely cataloged, some properties are calculated based on its structure.

Property	Value	Source
IUPAC Name	N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide	-
Synonyms	N-(2-(Oxazol-2-yl)phenyl)benzamide	-
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₂	Calculated
Molecular Weight	264.28 g/mol	Calculated
Canonical SMILES	<chem>C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN=CO3</chem>	Calculated
CAS Registry Number	Not available	-

Synthesis and Mechanistic Rationale

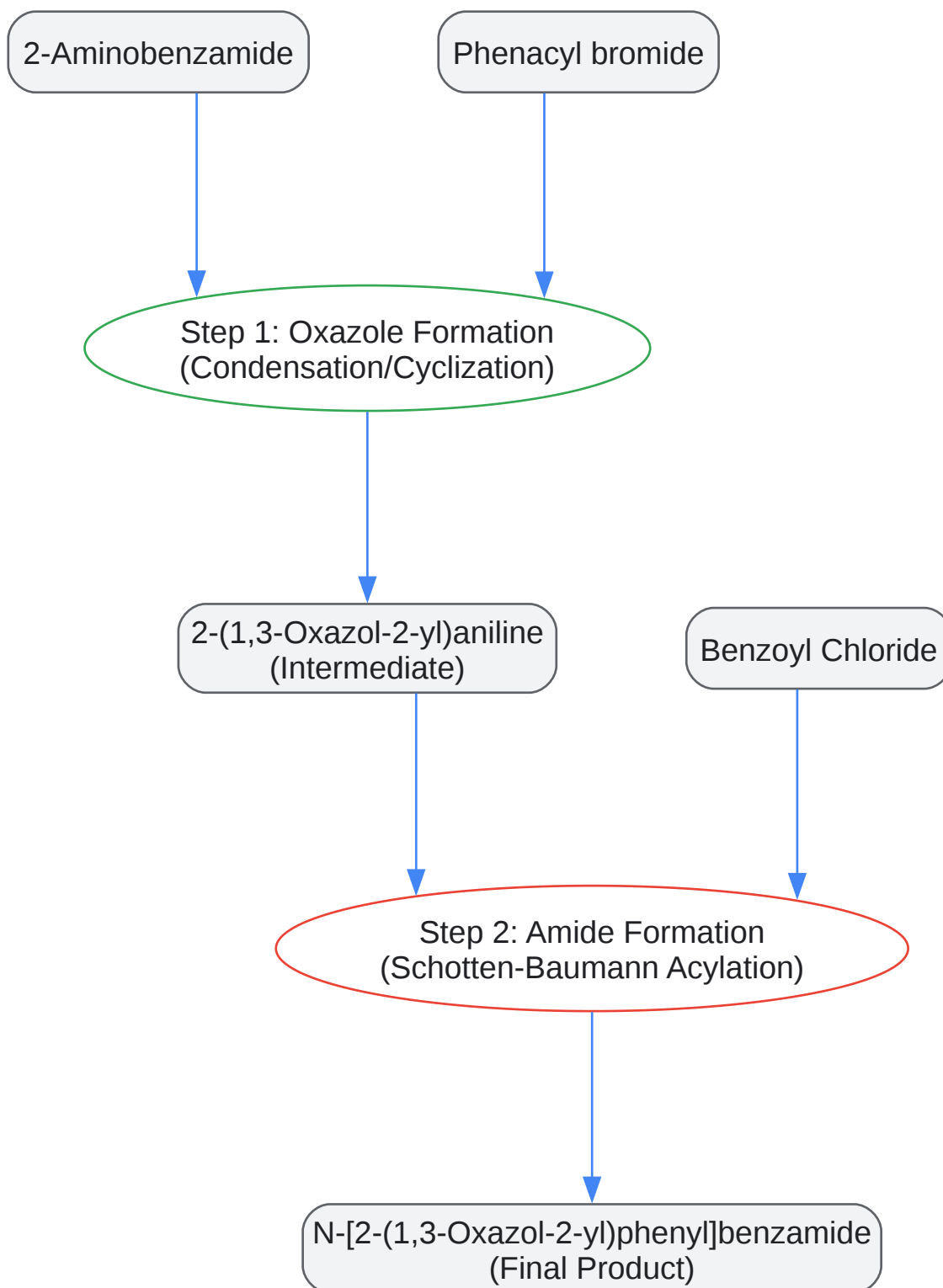
A robust synthetic route is critical for the exploration of any new chemical entity. We propose an efficient, two-step synthesis starting from commercially available precursors. The overall strategy involves the initial formation of the oxazole-substituted aniline intermediate, followed by a standard acylation reaction to form the final benzamide product.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on a C-N bond disconnection at the amide linkage. This is a standard and reliable disconnection, as amide bonds are readily formed from an amine and a carboxylic acid derivative (such as an acyl chloride). This approach simplifies the target molecule into two key synthons: 2-(1,3-oxazol-2-yl)aniline and benzoyl chloride.

Synthesis Workflow

The forward synthesis is designed for efficiency and high yield, employing well-understood reaction mechanisms.



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Caption: Proposed two-step synthesis workflow for **N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide**.

Experimental Protocol

Step 1: Synthesis of 2-(1,3-Oxazol-2-yl)aniline (Intermediate)

This step involves a condensation and subsequent cyclization reaction to form the oxazole ring.

- **Reagents & Setup:** To a round-bottom flask equipped with a reflux condenser, add 2-aminobenzamide (1.0 eq) and phenacyl bromide (1.05 eq) in ethanol (10 mL/g of 2-aminobenzamide).
- **Reaction:** Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The causality behind using phenacyl bromide is its α -haloketone structure, which is highly reactive towards nucleophilic attack by the amide nitrogen, followed by intramolecular cyclization with the amide oxygen to form the oxazole ring.
- **Workup:** After cooling to room temperature, concentrate the mixture under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and extract the product with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(1,3-oxazol-2-yl)aniline.

Step 2: Synthesis of **N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide** (Final Product)

This is a classic Schotten-Baumann reaction for amide bond formation.^[4]

- **Reagents & Setup:** Dissolve the intermediate, 2-(1,3-oxazol-2-yl)aniline (1.0 eq), in anhydrous dichloromethane (DCM) (15 mL/g) in a flask under a nitrogen atmosphere. Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath. The pyridine acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.
- **Reaction:** Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor completion via TLC.

- Workup: Quench the reaction by adding 1M HCl (aq). Separate the organic layer, and wash successively with saturated NaHCO₃ solution and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford the final product, **N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide**, as a solid.

Structural Elucidation and Characterization

Confirmation of the synthesized structure is paramount and is achieved through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals for the final product.

Technique	Expected Characteristic Signals
FT-IR (KBr, cm ⁻¹)	~3300 (N-H stretch, amide); ~1660 (C=O stretch, amide I); ~1530 (N-H bend, amide II); ~1610, 1580 (C=N and C=C stretches)[8][9]
¹ H NMR (400 MHz, DMSO-d ₆ , δ ppm)	~10.5 (s, 1H, -NH-); 8.0-7.2 (m, 11H, Ar-H and oxazole-H). Specific signals for the oxazole protons are expected around 7.2 and 7.8 ppm.
¹³ C NMR (100 MHz, DMSO-d ₆ , δ ppm)	~165.0 (Amide C=O); ~161.0 (Oxazole C2); ~150-120 (Aromatic and Oxazole carbons)[10][11]
HRMS (ESI+)	Calculated m/z for [M+H] ⁺ : 265.1022; Found: [Value to be determined experimentally]

Prospective Biological and Therapeutic Applications

The convergence of the oxazole and benzamide scaffolds suggests that **N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide** is a compelling candidate for biological screening. The literature strongly supports the potential for this class of compounds in several therapeutic areas.

- **Anti-inflammatory and Analgesic Activity:** Many benzoxazole derivatives, which are structurally related to oxazoles, have demonstrated significant anti-inflammatory and analgesic properties.[1][8] Compounds containing this core structure have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[2]
- **Anticancer Activity:** Both oxazole and benzamide derivatives have been extensively investigated as anticancer agents.[2][3][5] They can act through various mechanisms, including the inhibition of kinases or histone deacetylases (HDACs).
- **Antimicrobial and Antifungal Activity:** The oxazole ring is a key component of several compounds with potent activity against a range of bacterial and fungal pathogens.[2][7][12] The combination with a benzamide moiety, also known for antimicrobial effects, could lead to synergistic or enhanced activity.[4]

Given these precedents, **N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide** should be prioritized for screening in cell-based and biochemical assays related to inflammation, oncology, and infectious diseases.

Conclusion

N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide is a thoughtfully designed molecule that combines two of medicinal chemistry's most productive scaffolds. This guide has provided a clear and logical pathway for its chemical synthesis and purification, along with the expected analytical data required for its unambiguous characterization. Based on extensive literature precedent for its core components, the compound holds considerable promise as a lead structure for the development of new therapeutics. Further investigation into its biological properties is strongly warranted and could unveil novel applications in the treatment of a variety of human diseases.

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